molecular formula C4H9NSe B8250457 Selenomorpholine

Selenomorpholine

Cat. No.: B8250457
M. Wt: 150.09 g/mol
InChI Key: QKLWOBKIZPEJIO-UHFFFAOYSA-N
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Description

Selenomorpholine is a selenium-containing heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is structurally similar to morpholine, with the oxygen atom replaced by a selenium atom, which imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Selenomorpholine can be synthesized using selenium-containing SnAP reagents. These reagents facilitate the direct synthesis of C-substituted selenomorpholines from commercially available aldehydes under mild conditions . The reaction typically involves the formation of a selenium-carbon bond, followed by cyclization to form the this compound ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of selenium-containing SnAP reagents suggests that scalable synthesis could be achieved through similar methodologies. The mild reaction conditions and availability of starting materials make this approach promising for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Selenomorpholine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound to its corresponding selenide.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the this compound ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, and various substituted selenomorpholines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which selenomorpholine exerts its effects is primarily through its redox activity. The selenium atom in this compound can undergo oxidation and reduction, which allows it to participate in various redox reactions. This redox activity can modulate biological pathways, particularly those involving oxidative stress. The molecular targets and pathways involved include the modulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The oxygen analog of selenomorpholine, widely used in organic synthesis and as a solvent.

    Selenazepane: Another selenium-containing heterocycle with a seven-membered ring structure.

    Selenophene: A selenium analog of thiophene, used in the synthesis of various organic compounds.

Uniqueness of this compound

This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities not observed in its oxygen analog, morpholine. The ability to undergo redox reactions makes this compound particularly valuable in applications requiring redox modulation, such as in the development of antioxidants and redox-responsive materials .

Properties

IUPAC Name

selenomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSe/c1-3-6-4-2-5-1/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLWOBKIZPEJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[Se]CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selenomorpholine
Reactant of Route 2
Selenomorpholine
Reactant of Route 3
Selenomorpholine
Reactant of Route 4
Selenomorpholine
Reactant of Route 5
Selenomorpholine
Reactant of Route 6
Selenomorpholine

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